1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-
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Overview
Description
1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is known for its unique structural features, including a piperidine ring substituted with cyano and hydroxy groups, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of Cyano and Hydroxy Groups: The cyano and hydroxy groups are introduced through specific substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation reactions, while the cyano group can be added through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the piperidinecarboxylic acid with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The ester group may also undergo hydrolysis, releasing the active piperidine derivative .
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester: Similar structure but with different substituents.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups on the piperidine ring is particularly notable .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAAPLIYEFPNBA-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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